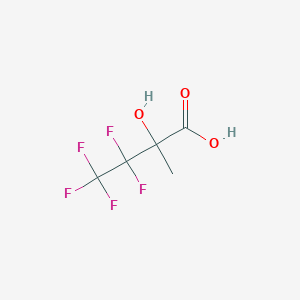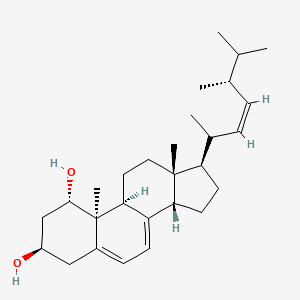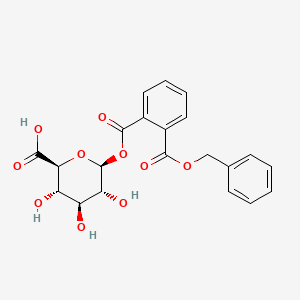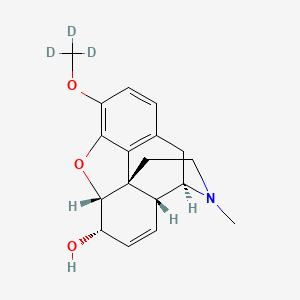![molecular formula C13H13BrO2 B15295516 1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)
1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional configurations, which make them valuable in various fields such as medicinal chemistry and materials science. The compound features a bromophenyl group attached to a bicyclo[2.1.1]hexane core, which is further functionalized with a carboxylic acid group.
Preparation Methods
The synthesis of 1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through several routes:
Photochemical [2+2] Cycloaddition: This method involves the use of photochemistry to create the bicyclo[2.1.1]hexane core.
Lewis Acid Catalyzed Cycloaddition: Another method involves the use of Lewis acids to catalyze the formal (3+2) cycloaddition of bicyclo[1.1.0]butanes and ketenes. This method is mild and efficient, making it suitable for large-scale synthesis.
Industrial Production: Industrial methods for producing this compound often involve scalable photochemical reactions using LED lights instead of mercury lamps, which are safer and more environmentally friendly.
Chemical Reactions Analysis
1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution (SNAr) using reagents like sodium methoxide (NaOMe).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design.
Materials Science: Its rigid bicyclic structure is useful in the development of new materials with specific mechanical properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to mimic natural substrates.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets:
Comparison with Similar Compounds
1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be compared with other similar compounds:
Bicyclo[1.1.1]pentane: This compound is another bicyclic structure used as a bioisostere for phenyl rings.
Bicyclo[2.2.1]heptane: Known as norbornane, this compound is also used in medicinal chemistry but has different steric and electronic properties compared to bicyclo[2.1.1]hexane.
Bicyclo[3.1.1]heptane:
Properties
Molecular Formula |
C13H13BrO2 |
|---|---|
Molecular Weight |
281.14 g/mol |
IUPAC Name |
1-(3-bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H13BrO2/c14-10-3-1-2-9(5-10)13-6-8(7-13)4-11(13)12(15)16/h1-3,5,8,11H,4,6-7H2,(H,15,16) |
InChI Key |
DPXKDMHYKXRHOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)

![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)


![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)

![3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid](/img/structure/B15295515.png)
![4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)


